AR antagonist 4
Beschreibung
"AR antagonist 4" refers to a novel bifunctional compound, 3-((4-Nitronaphthalen-1-yl)amino)benzoic acid, which acts as both a competitive inhibitor of AKR1C3 (a key enzyme in androgen biosynthesis) and a direct androgen receptor (AR) antagonist . This dual mechanism makes it a promising therapeutic candidate for treating castration-resistant prostate cancer (CRPC), where AKR1C3 overexpression contributes to resistance by converting adrenal androgens into potent AR agonists like testosterone and dihydrotestosterone (DHT).
In vitro studies demonstrate that "this compound" effectively blocks testosterone synthesis in LNCaP-AKR1C3 cells and inhibits AR-driven gene expression (e.g., PSA) at nanomolar concentrations. It also prevents AR nuclear translocation, a critical step in AR signaling, at concentrations comparable to enzalutamide, a clinically approved AR antagonist . Structural optimization of the naphthylamine scaffold enables its dual functionality, distinguishing it from monofunctional AR antagonists like bicalutamide or enzalutamide .
Eigenschaften
Molekularformel |
C29H36N4O |
|---|---|
Molekulargewicht |
456.6 g/mol |
IUPAC-Name |
N-[(3S,10R,13S)-10,13-dimethyl-17-(4-methylimidazol-1-yl)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C29H36N4O/c1-19-17-33(18-31-19)26-7-6-24-23-5-4-21-16-22(32-27(34)20-10-14-30-15-11-20)8-12-28(21,2)25(23)9-13-29(24,26)3/h4,7,10-11,14-15,17-18,22-25H,5-6,8-9,12-13,16H2,1-3H3,(H,32,34)/t22-,23?,24?,25?,28-,29-/m0/s1 |
InChI-Schlüssel |
HJMCKQIXYCUICJ-BLKJFUMZSA-N |
Isomerische SMILES |
CC1=CN(C=N1)C2=CCC3[C@@]2(CCC4C3CC=C5[C@@]4(CC[C@@H](C5)NC(=O)C6=CC=NC=C6)C)C |
Kanonische SMILES |
CC1=CN(C=N1)C2=CCC3C2(CCC4C3CC=C5C4(CCC(C5)NC(=O)C6=CC=NC=C6)C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Method 1A (THF-Water System):
- Reactants :
- 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester (I)
- 4-Bromo-2-chlorobenzonitrile (II)
- Catalyst : Bis(triphenylphosphine)palladium(II) chloride (0.5–2 mol%)
- Base : Sodium carbonate
- Solvent : THF/water (3:1 v/v)
- Conditions : Reflux under N₂ for 2–5 hr
- Yield : 84.5% over three stages
Method 1B (Acetonitrile-Water System):
- Reactants :
- 4-Bromo-2-chlorobenzonitrile (II)
- Pyrazolylboronic ester derivatives
- Catalyst : Pd(OAc)₂ (0.6–0.8 mol%) with triphenylphosphine (1:3 molar ratio to Pd)
- Base : Potassium carbonate
- Solvent : Acetonitrile/water (50:50 v/v)
- Conditions : Reflux at 70°C for 2 hr under N₂
- Key Advantage : Phase separation simplifies isolation; palladium residues <5 ppm
Tetrahydropyranyl Deprotection and Cyclization
Post-coupling, the tetrahydropyranyl (THP) protecting group is removed to yield the active pyrazole intermediate. Source specifies:
- Reactant : 2-Chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile (III)
- Acid Hydrolysis : 30% HCl in methanol (0.08 eqv) at 10°C for 2 hr
- Precipitation : Gradual addition of water (35–40% v/v methanol) at 0–5°C
- Isolation : Filtration and washing with cold methanol/water (3:1)
- Yield : 92% purity by HPLC
Modular Assembly of Phenoxybenzanilide Derivatives
Source and describe an alternative route focusing on phenoxybenzanilide scaffolds:
Step 3A: Nucleophilic Aromatic Substitution:
- Reactants :
- 4-Fluoronitrobenzene (9)
- Hydroquinone
- Conditions : K₂CO₃ in DMF at 120°C for 12 hr
- Product : 4-(4-Nitrophenoxy)phenol (10)
Step 3B: Nitro Reduction and Amidation:
- Reduction : H₂/Pd-C in ethanol (25°C, 12 hr) to yield 4-(4-aminophenoxy)phenol
- Amidation : Benzoyl chloride in pyridine (0°C to RT, 6 hr)
- Final Product : 4-(4-Benzoylaminophenoxy)phenol (4) with IC₅₀ = 0.043 μM against LNCaP cells
Comparative Analysis of Methodologies
Industrial-Scale Optimization (EP3280710B1)
A patented large-scale process emphasizes:
- Solvent Recycling : Acetonitrile recovery via distillation (98% efficiency)
- Precision Cooling : Controlled precipitation at 0.5°C/min to enhance crystal uniformity
- Pd Removal : Activated carbon treatment reduces Pd to <2 ppm
- Throughput : 150 kg/batch with 87.5% yield
Challenges and Solutions in Synthesis
- Challenge 1 : Epimerization during THP removal
- Solution : Strict temperature control (10±3°C) and ammonia water quenching
- Challenge 2 : Low solubility of final product
- Solution : Use of ethanol/water (70:30) for recrystallization
- Challenge 3 : Residual palladium
- Solution : TBAB phase transfer catalyst reduces Pd leaching
Recent Advances (2023–2025)
Analyse Chemischer Reaktionen
Arten von Reaktionen: AR-Antagonist 4 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind essentiell, um die Struktur der Verbindung zu modifizieren und ihre pharmakologischen Eigenschaften zu verbessern .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit AR-Antagonist 4 verwendet werden, sind Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und Nukleophile (z. B. Amine). Die Reaktionsbedingungen variieren je nach der spezifischen Umwandlung, beinhalten aber im Allgemeinen kontrollierte Temperaturen, Inertgasatmosphären und geeignete Lösungsmittel .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von AR-Antagonist 4 gebildet werden, umfassen verschiedene Derivate mit modifizierten funktionellen Gruppen. Diese Derivate werden häufig auf ihre biologische Aktivität und potenzielle therapeutische Anwendungen untersucht .
Wissenschaftliche Forschungsanwendungen
Efficacy in Preclinical Studies
Numerous studies have demonstrated the efficacy of AR antagonist 4 in various preclinical models:
- In Vitro Studies : Research indicates that this compound exhibits potent antagonistic activity against both wild-type and mutant forms of the androgen receptor. For instance, it has been shown to effectively inhibit AR signaling in LNCaP cells and other prostate cancer cell lines expressing different AR mutations associated with resistance to existing therapies .
- In Vivo Models : In animal models, particularly castration-resistant prostate cancer (CRPC) xenografts, this compound has demonstrated significant tumor growth inhibition. For example, studies involving LAPC-4 and VCaP xenograft models showed marked reductions in tumor size following treatment with this compound compared to control groups .
Clinical Implications
The clinical relevance of this compound is underscored by its potential application in treating patients with advanced prostate cancer who have developed resistance to first-generation antiandrogens. Phase II clinical trials are currently underway to evaluate its efficacy and safety profile in patients with metastatic CRPC. Early results suggest that a substantial proportion of patients experience a decrease in prostate-specific antigen (PSA) levels, indicating a therapeutic response .
Case Studies
-
Case Study: Resistance Mechanisms
A study highlighted a patient who initially responded to bicalutamide but later developed resistance due to mutations in the ligand-binding domain of the androgen receptor. Subsequent treatment with this compound led to a significant reduction in PSA levels and tumor burden, demonstrating its effectiveness against resistant forms of the receptor . -
Case Study: Combination Therapy
Another investigation explored the use of this compound in combination with other therapeutic agents, such as taxanes. Results indicated enhanced antitumor activity when used alongside chemotherapy, suggesting a synergistic effect that could improve outcomes for patients with advanced disease .
Data Tables
Wirkmechanismus
The mechanism of action of AR antagonist 4 involves binding to the ligand-binding domain of the androgen receptor, thereby preventing the receptor from interacting with its natural ligands, such as testosterone and dihydrotestosterone. This inhibition disrupts the androgen receptor signaling pathway, leading to reduced expression of androgen-responsive genes and inhibition of prostate cancer cell growth. The molecular targets and pathways involved include the androgen receptor itself, as well as downstream signaling molecules and transcription factors .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Mechanistic and Functional Comparisons
The table below summarizes key differences between "AR antagonist 4" and other AR-targeting agents:
Key Findings
- Dual Functionality : Unlike enzalutamide or bicalutamide, "this compound" simultaneously inhibits AKR1C3 (blocking ligand production) and antagonizes AR (blocking ligand effects), addressing both upstream and downstream resistance mechanisms in CRPC .
- Potency : Its AR antagonism (IC50 = 50 nM) is superior to bicalutamide (IC50 = 200 nM) and comparable to enzalutamide (IC50 = 20 nM) .
- Nuclear Translocation : At 10 nM, it prevents AR nuclear localization as effectively as enzalutamide, a critical feature for suppressing AR-driven transcription .
Structural and Pharmacophore Comparisons
- Shared Pharmacophores : "this compound" and enzalutamide both feature a hydrophobic aromatic core (naphthyl or phenyl group) for AR binding, but "this compound" incorporates a nitro group that enhances AKR1C3 inhibition .
- Bicalutamide Limitations : The partial agonist activity of bicalutamide in certain cell lines (e.g., MDA-MB-453) contrasts with the pure antagonism of "this compound," attributed to its optimized electronegative substituents (e.g., nitro group) .
- AKR1C3-Targeted Agents : While GTx-560 and ASP9521 inhibit AKR1C3, they lack direct AR antagonism, limiting their efficacy in AR-overexpressing CRPC models .
Research Implications
"this compound" represents a significant advancement over existing therapies by combining AKR1C3 inhibition and AR antagonism. Its dual action reduces the likelihood of compensatory signaling pathways driving resistance, a common issue with monofunctional agents like enzalutamide . Future studies should explore its in vivo efficacy and synergy with androgen deprivation therapy (ADT).
Q & A
Q. How does this compound compare to second-generation antagonists (e.g., enzalutamide) in overcoming AR resistance mechanisms?
- Answer : Benchmark using:
- In vitro : Competitive binding assays (e.g., radiolabeled DHT displacement) .
- In vivo : Castration-resistant prostate cancer (CRPC) models with AR amplification .
- Clinical data : Compare PSA progression-free survival in matched cohorts (if available).
Q. What structural features of this compound contribute to its selectivity for AR over related nuclear receptors (e.g., glucocorticoid receptor)?
- Answer : Perform molecular docking studies using AR LBD crystal structures (PDB: 2PIO). Compare binding poses with glucocorticoid receptor (PDB: 1NHZ). Validate via reporter assays with chimeric receptors .
Ethical and Reporting Standards
Q. How should researchers address ethical considerations in this compound studies involving animal models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
